molecular formula C9H10LiNO2 B13467861 Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate

Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate

Cat. No.: B13467861
M. Wt: 171.1 g/mol
InChI Key: VHTOGAKLFPGYTJ-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is an organolithium compound with the molecular formula C9H10LiNO2. This compound features a lithium ion coordinated to a 2-(5,6-dimethylpyridin-2-yl)acetate ligand. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(5,6-dimethylpyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The lithium ion acts as a strong nucleophile, attacking electrophilic centers in other molecules.

    Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.

    Coordination Reactions: The acetate ligand can coordinate with transition metals to form complex structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Reactions are typically carried out in aprotic solvents like THF or diethyl ether under an inert atmosphere.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce new carbon-carbon bonds.

Scientific Research Applications

Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.

    Coordination Chemistry: Employed in the synthesis of metal-organic frameworks and coordination complexes.

    Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate involves the lithium ion acting as a strong nucleophile, attacking electrophilic centers in other molecules. The acetate ligand can also participate in coordination with transition metals, forming complex structures that can influence the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 2-(3,4-dimethoxypyridin-2-yl)acetate: Similar structure but with methoxy groups instead of methyl groups.

    Lithium(1+) 2-(3,5-dimethylpyridin-2-yl)acetate: Similar structure but with different positions of the methyl groups.

Uniqueness

Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its reactivity and coordination behavior. This compound’s specific structure allows for unique interactions in coordination chemistry and organic synthesis.

Properties

Molecular Formula

C9H10LiNO2

Molecular Weight

171.1 g/mol

IUPAC Name

lithium;2-(5,6-dimethylpyridin-2-yl)acetate

InChI

InChI=1S/C9H11NO2.Li/c1-6-3-4-8(5-9(11)12)10-7(6)2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

VHTOGAKLFPGYTJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(N=C(C=C1)CC(=O)[O-])C

Origin of Product

United States

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